3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of indole, benzoyl, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including acylation, cyclization, and functional group modifications to introduce the benzoyl and thienyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thienyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Benzoyl Derivatives: Compounds such as benzoyl peroxide and benzoyl chloride are structurally related and used in various chemical applications.
Thienyl Derivatives: Compounds like thiophene and its derivatives are known for their electronic properties and are used in materials science
Uniqueness
What sets 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one apart is its combination of these diverse functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H22N2O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H22N2O3S/c1-16-8-10-17(11-9-16)24(29)22-23(21-7-4-14-32-21)28(26(31)25(22)30)13-12-18-15-27-20-6-3-2-5-19(18)20/h2-11,14-15,23,27,29H,12-13H2,1H3/b24-22- |
InChI Key |
MFJSFMIBLUZTJL-GYHWCHFESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CS5)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CS5)O |
Origin of Product |
United States |
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